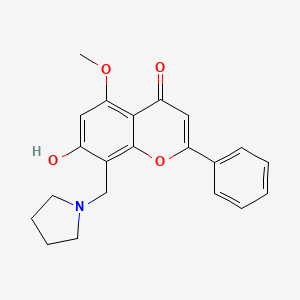
7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Compounds related to 7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one have been synthesized and investigated for their antimicrobial and antioxidant activities. For instance, the synthesis of various 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides has been described, with some of these compounds displaying antimicrobial and antioxidant properties (Hatzade et al., 2008).
Photochromic Materials and Biologically Active Natural Products
Chromene chromium carbene complexes, similar to the core structure of this compound, have been utilized in the syntheses of naphthopyran and naphthopyrandione units. These units are present in photochromic materials and biologically active natural products (Rawat et al., 2006).
Ratiometric Fluorescent pH Probe
A novel ratiometric pH probe based on the dicyanomethylene-4H-chromene platform, which includes the pyrrolidine structure as part of the product in Knoevenagel condensation, has been developed. This probe shows high selectivity and sensitivity for pH variation with significant fluorescent ratiometric responses (Liu et al., 2017).
Monoamine Oxidase Inhibitors
Compounds structurally related to this compound, specifically 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones, have been synthesized and evaluated for their inhibitory activity against human monoamine oxidase A and B. These compounds show potential as selective monoamine oxidase (MAO) A inhibitors (Mattsson et al., 2014).
X-Ray Crystallography and Chemical Structure Analysis
The chemical structure and features of compounds with similar structures have been determined through methods such as X-ray crystallography. For instance, the crystal structure of 2-(4,5-bis(4-methoxyphenyl)-5H-chromeno[4,3-b]pyridin-2-yl)phenol has been studied to understand its molecular conformation and intermolecular interactions (Yuan et al., 2010).
Biological and Medicinal Properties
5H-Chromeno[2,3-b]pyridines, similar in structure, have been reported to have significant industrial, biological, and medicinal properties. The synthesis and chemical structure analysis of these compounds have been explored, along with their absorption, distribution, metabolism, and excretion properties (Ryzhkova et al., 2023).
Cancer Research
Compounds structurally related have been synthesized and evaluated for their ability to inhibit tumor growth and metastasis by targeting topoisomerases, showing potential as cancer therapeutics. For example, a series of novel terpyridine-skeleton molecules containing chromeno[4,3-b]pyridine core have been studied for their biological activities, including their effects on tumor growth and metastasis in human breast cancer cells and xenografted mice (Kwon et al., 2015).
Natural Compounds and Antimicrobial Activity
Compounds derived from natural sources, such as isoflavones from Belamcanda chinensis with structures similar to this compound, have been isolated and studied for their antimicrobial and anti-inflammatory effects (Liu et al., 2008).
Propriétés
IUPAC Name |
7-hydroxy-5-methoxy-2-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-19-11-16(23)15(13-22-9-5-6-10-22)21-20(19)17(24)12-18(26-21)14-7-3-2-4-8-14/h2-4,7-8,11-12,23H,5-6,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONXOUIVEPUHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C(=C1)O)CN3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2952493.png)
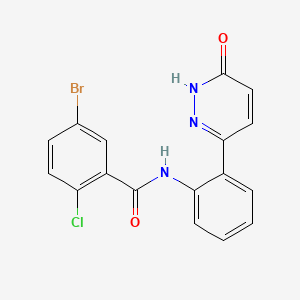
![3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide](/img/structure/B2952496.png)
![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)
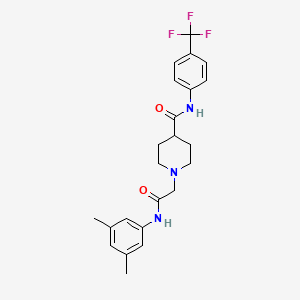
![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)
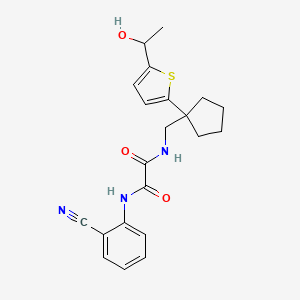
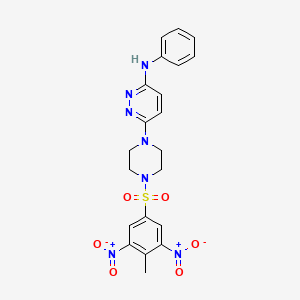
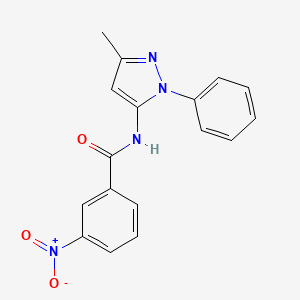
![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)
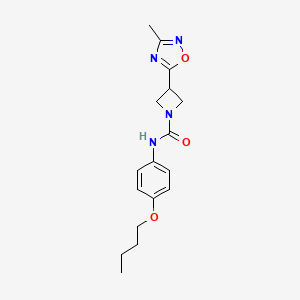

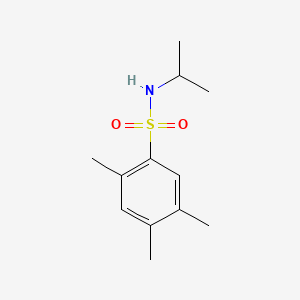
![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2952516.png)
